molecular formula C10H9ClO2 B11904360 6-Chloro-3-methylchroman-4-one CAS No. 57646-03-4

6-Chloro-3-methylchroman-4-one

Cat. No.: B11904360
CAS No.: 57646-03-4
M. Wt: 196.63 g/mol
InChI Key: XZYWJEGILOPDJG-UHFFFAOYSA-N
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Description

6-Chloro-3-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a chlorine atom at the 6th position and a methyl group at the 3rd position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 6-chlorosalicylic aldehyde with methyl ketones under acidic conditions, followed by cyclization to form the chromanone structure. Another method involves the use of substituted salicylaldehydes and 1,2-disubstituted alkynes in the presence of a rhodium catalyst, leading to the formation of chroman-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylchroman-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and methyl substituents but shares the core structure.

    6-Chloro-4-chromanone: Similar structure but without the methyl group at the 3rd position.

    3-Methylchroman-4-one: Similar structure but without the chlorine atom at the 6th position.

Uniqueness

6-Chloro-3-methylchroman-4-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

57646-03-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-3-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3

InChI Key

XZYWJEGILOPDJG-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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